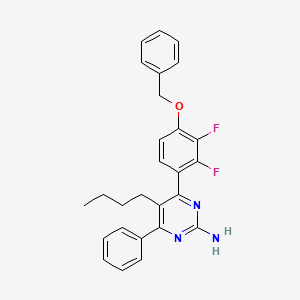
4-(4-(Benzyloxy)-2,3-difluorophenyl)-5-butyl-6-phenylpyrimidin-2-amine
Übersicht
Beschreibung
The compound “4-(4-(Benzyloxy)-2,3-difluorophenyl)-5-butyl-6-phenylpyrimidin-2-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Additionally, it has a benzyloxy group (benzyl ether derivative), a difluorophenyl group (a phenyl ring with two fluorine substitutions), a butyl group (four carbon alkyl chain), and a phenyl group (a cyclic group of six carbon atoms, i.e., a benzene ring) .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For instance, the benzyloxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions .Physical And Chemical Properties Analysis
Without specific data, we can only infer potential properties. As an organic compound, it’s likely to be insoluble in water but soluble in organic solvents. The presence of aromatic rings suggests it might have a relatively high boiling point and melting point .Wissenschaftliche Forschungsanwendungen
Phosphine Oxide Synthesis
4-(Benzyloxy)phenol plays a crucial role in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide . This compound is valuable in organic chemistry and materials science. Phosphine oxides are versatile intermediates used in various reactions, including cross-coupling reactions and polymerization processes .
Hetaryl-Azophenol Dyes
Researchers have explored the use of 4-(benzyloxy)phenol for the preparation of hetaryl-azophenol dyes . These dyes find applications in textiles, ink formulations, and colorants. The compound’s unique structure contributes to the vibrant coloration and stability of these dyes. The synthesis typically involves heterocyclic amines in nitrosyl sulfuric acid .
Biological Applications
While less explored, there is growing interest in understanding the biological effects of this compound. Researchers investigate its interactions with cellular components, potential enzyme inhibition, and anticancer properties. However, further studies are needed to unlock its full biological potential.
Wirkmechanismus
Target of Action
The primary target of this compound, also known as 5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine, is microsomal prostaglandin E synthase-1 (mPGES-1) . mPGES-1 is an enzyme involved in the production of prostaglandin E2 (PGE2), a lipid compound that plays a crucial role in inflammation and other immune responses .
Mode of Action
This compound acts as an inhibitor of mPGES-1 . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of prostaglandin H2 (PGH2) to PGE2 . This inhibition disrupts the production of PGE2, leading to a decrease in inflammation and other immune responses mediated by PGE2 .
Biochemical Pathways
The compound affects the prostaglandin biosynthesis pathway . By inhibiting mPGES-1, it prevents the conversion of PGH2 to PGE2, a key step in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain perception, and regulation of blood flow . Therefore, the inhibition of mPGES-1 can have significant downstream effects on these processes .
Pharmacokinetics
It is known that the compound is soluble in chloroform, ethanol, and methyl acetate , which suggests that it may be well-absorbed in the body and could potentially reach its target sites effectively
Result of Action
The inhibition of mPGES-1 by this compound leads to a decrease in the production of PGE2 . This can result in reduced inflammation and pain, as PGE2 is a potent mediator of these processes . In animal studies, the compound has been shown to reduce carrageenan-induced paw edema in rats, demonstrating its potential anti-inflammatory effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O/c1-2-3-14-21-25(19-12-8-5-9-13-19)31-27(30)32-26(21)20-15-16-22(24(29)23(20)28)33-17-18-10-6-4-7-11-18/h4-13,15-16H,2-3,14,17H2,1H3,(H2,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHKSTXSNQFUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)F)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Benzyloxy)-2,3-difluorophenyl)-5-butyl-6-phenylpyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Cyclohexyl-4-[4-(2-methoxy-phenyl)-piperazin-1-YL]-2-phenyl-butan-1-one dihydrochloride](/img/structure/B3025758.png)
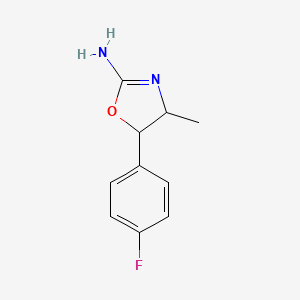
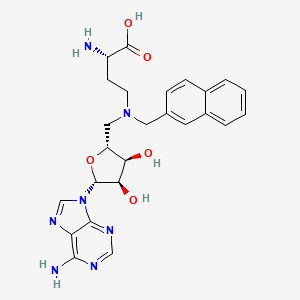
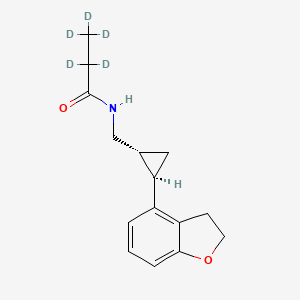
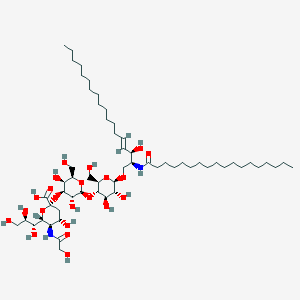
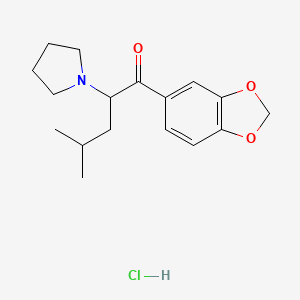
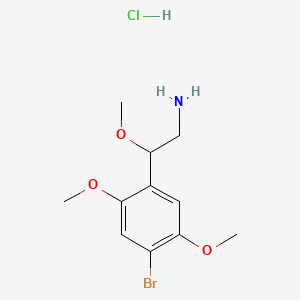
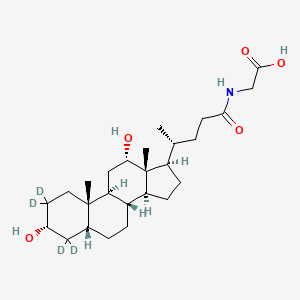
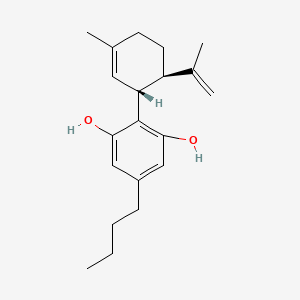
![1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]-](/img/structure/B3025773.png)
![N-(4-(3-(5-methylfuran-2-yl)-1-phenyl-1h-pyrazol-4-yl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-yl)acetamide](/img/structure/B3025774.png)
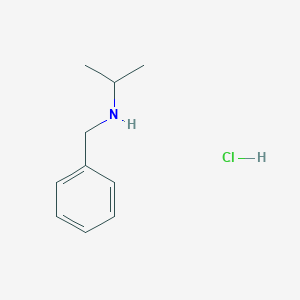
![[1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](3,3-difluoro-1-azetidinyl)-methanone](/img/structure/B3025776.png)
![(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide](/img/structure/B3025781.png)